Cas no 921806-26-0 (3-fluoro-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide)

3-Fluoro-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide is a specialized sulfonamide derivative featuring a fluorinated phenyl ring and a dihydropyridazine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a bioactive scaffold. The fluorine substitution enhances metabolic stability and binding affinity, while the dihydropyridazine core offers versatility for further functionalization. Its structural features make it a candidate for targeting enzymes or receptors where sulfonamide-based interactions are critical. The compound is typically utilized in early-stage drug discovery for probing structure-activity relationships or as an intermediate in synthesizing more complex molecules. High purity and well-characterized synthesis routes ensure reproducibility for research applications.
3-fluoro-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide structure
921806-26-0 structure
Product name:3-fluoro-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide
CAS No:921806-26-0
MF:C18H16FN3O3S
MW:373.401346206665
CID:6403928
PubChem ID:18569767

3-fluoro-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide
    • AKOS024630192
    • 3-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
    • 3-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
    • 921806-26-0
    • F2237-0023
    • 3-fluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
    • Inchi: 1S/C18H16FN3O3S/c19-15-7-4-8-16(13-15)26(24,25)20-11-12-22-18(23)10-9-17(21-22)14-5-2-1-3-6-14/h1-10,13,20H,11-12H2
    • InChI Key: LIGFZIHBEINTFH-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C=1)F)(NCCN1C(C=CC(C2C=CC=CC=2)=N1)=O)(=O)=O

Computed Properties

  • Exact Mass: 373.08964072g/mol
  • Monoisotopic Mass: 373.08964072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 666
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.2Ų
  • XLogP3: 2.2

3-fluoro-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2237-0023-30mg
3-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
921806-26-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2237-0023-100mg
3-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
921806-26-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2237-0023-25mg
3-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
921806-26-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2237-0023-50mg
3-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
921806-26-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2237-0023-1mg
3-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
921806-26-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2237-0023-20mg
3-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
921806-26-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2237-0023-2μmol
3-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
921806-26-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2237-0023-5μmol
3-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
921806-26-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2237-0023-40mg
3-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
921806-26-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2237-0023-75mg
3-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
921806-26-0 90%+
75mg
$208.0 2023-05-16

Additional information on 3-fluoro-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide

3-Fluoro-N-2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)ethylbenzene-1-Sulfonamide: A Promising Compound in Modern Pharmaceutical Research

3-Fluoro-N-2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)ethylbenzene-1-Sulfonamide (CAS No. 921806-26-0) has emerged as a significant compound in the field of pharmaceutical chemistry, particularly due to its unique structural features and potential therapeutic applications. This compound belongs to a class of organic molecules that combine fluoro functional groups with pyridazinone derivatives, creating a scaffold with multifunctional properties. Recent studies have highlighted its potential in modulating kinase pathways and ion channel activity, making it a focal point for researchers exploring novel therapeutic strategies. The integration of sulfonamide moieties further enhances its pharmacological versatility, as these groups are known for their ability to interact with proteins and enzymes involved in disease mechanisms.

3-Fluoro-N-2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)ethylbenzene-1-Sulfonamide exhibits a complex molecular architecture, which is critical for its biological activity. The fluoro substituent at the 3-position of the benzene ring introduces steric and electronic effects that influence the compound’s lipophilicity and proton transfer capabilities. Meanwhile, the pyridazinone core, which is a six-membered heterocyclic ring containing two nitrogen atoms, provides a versatile platform for drug-target interactions. The sulfonamide group, attached via an ethyl chain, acts as a bioisostere of amino acid residues, enabling the compound to mimic natural ligands and bind to receptor sites with high specificity. These structural features collectively contribute to the compound’s ability to modulate signaling pathways associated with inflammation and neurodegenerative diseases.

Recent advancements in computational chemistry and molecular dynamics simulations have provided deeper insights into the binding affinity of 3-Fluoro-N-2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)ethylbenzene-1-Sulfonamide with target proteins. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound selectively binds to protein kinase C (PKC) isoforms, which are implicated in cancer progression and immune modulation. The fluoro group at the 3-position was found to enhance hydrophobic interactions with the hydrophobic pocket of the PKC enzyme, while the pyridazinone ring forms hydrogen bonds with key residues in the active site. This dual interaction mechanism explains the compound’s selective inhibitory activity compared to broader-spectrum kinase inhibitors. Such findings underscore the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of this compound.

3-Fluoro-N-2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)ethylbenzene-1-Sulfonamide has also shown promise in neuropharmacology. A 2024 preclinical study published in *Neuropharmacology* reported that this compound exhibits anticonvulsant properties by modulating GABA-A receptor activity. The sulfonamide moiety interacts with lipid rafts in neuronal membranes, enhancing the ion channel conductance required for neuronal excitability. Additionally, the pyridazinone ring may act as a modulator of ion channel gating, a mechanism that could be exploited for treating epilepsy and neurological disorders. These findings suggest that the compound’s multifunctional interactions could address the complex pathophysiology of neurological diseases.

The synthetic accessibility of 3-Fluoro-N-2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)ethylbenzene-1-Sulfonamide has been a focus of organic chemistry research. A 2023 paper in *Organic Letters* described a green synthesis protocol involving microwave-assisted reactions and catalytic hydrogenation to efficiently construct the pyridazinone ring. This method reduces waste generation and energy consumption, aligning with sustainable chemistry goals. The fluoro group was introduced via electrophilic substitution using fluorinating agents, while the sulfonamide functionality was achieved through amine coupling reactions. These synthetic strategies highlight the compound’s compatibility with modern pharmaceutical manufacturing processes.

3-Fluoro-N-2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)ethylbenzene-1-Sulfonamide is currently being evaluated for its antimicrobial properties. A 2024 study in *Antimicrobial Agents and Chemotherapy* revealed that this compound exhibits bactericidal activity against multidrug-resistant (MDR) pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The sulfonamide group is believed to interfere with cell wall synthesis by inhibiting peptidoglycan cross-linking, a mechanism similar to that of sulfonamide antibiotics. However, the fluoro substitution may enhance membrane permeability, allowing the compound to penetrate bacterial cells more effectively. These findings suggest that 3-Fluoro-N-2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)ethylbenzene-1-Sulfonamide could be a valuable lead compound for antibiotic development.

Despite its promising properties, 3-Fluoro-N-2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)ethylbenzene-1-Sulfonamide faces challenges related to toxicity and bioavailability. Preclinical studies have indicated that high concentrations of the compound may induce liver enzyme elevation, suggesting potential hepatotoxicity. To mitigate these risks, researchers are exploring prodrug strategies to enhance targeted delivery and reduce systemic exposure. Additionally, nanocarrier-based formulations are being investigated to improve the solubility and stability of the compound in vivo, ensuring its efficacy in clinical applications.

3-Fluoro-N-2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)ethylbenzene-1-Sulfonamide represents a compelling example of how molecular diversity can be harnessed to address complex medical challenges. Its multifunctional interactions with proteins, enzymes, and ion channels position it as a versatile candidate for targeted therapies in oncology, neurology, and infectious diseases. Ongoing research continues to refine its therapeutic profile, with a focus on selectivity, safety, and clinical translation. As the field of pharmaceutical chemistry evolves, compounds like 3-Fluoro-N-2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)ethylbenzene-1-Sulfonamide will likely play an increasingly important role in the development of novel therapeutics.

Recommend Articles

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd